molecular formula C16H18ClNO B13179706 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13179706
M. Wt: 275.77 g/mol
InChI Key: YXSCXFKTLKMZBZ-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrrole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenyl with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloro group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(2,5-dimethylphenyl)ethanone: A simpler analog with similar reactivity.

    2-chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, affecting its chemical properties.

    1-(2,5-dimethylphenyl)-2-chloroethanone: Another analog with a different substitution pattern.

Uniqueness

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of both a pyrrole ring and a dimethylphenyl group

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C16H18ClNO/c1-10-5-6-11(2)15(7-10)18-12(3)8-14(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3

InChI Key

YXSCXFKTLKMZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)CCl)C

Origin of Product

United States

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